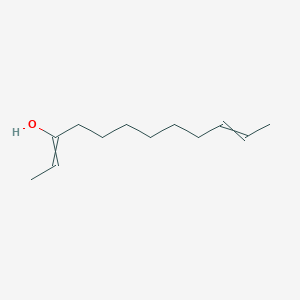
Dodeca-2,10-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,10-dien-3-ol is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of two double bonds located at the 2nd and 10th positions of the dodecane chain. This compound is known for its role in chemical communication among termites, where it acts as a trail-following pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,10-dien-3-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of dodeca-2,10-diyne, which introduces the double bonds at the desired positions . The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,10-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form dodecan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Dodeca-2,10-dienal or dodeca-2,10-dienoic acid.
Reduction: Dodecan-3-ol.
Substitution: Dodeca-2,10-dien-3-chloride or dodeca-2,10-dien-3-bromide.
Scientific Research Applications
Dodeca-2,10-dien-3-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: Investigated for its role in termite behavior and colony organization.
Industry: Used in the formulation of synthetic pheromones for pest management.
Mechanism of Action
Dodeca-2,10-dien-3-ol exerts its effects primarily through its role as a pheromone. In termites, it is secreted by the sternal glands and detected by the antennae of other termites. The compound binds to specific olfactory receptors, triggering a behavioral response that leads to trail-following and recruitment of other termites to food sources . The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(Z)-Dodec-3-en-1-ol: Another trail-following pheromone in termites.
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: A related compound with an additional double bond, also used in termite communication.
6,10-Dodecadien-1-yn-3-ol: A compound with a similar carbon chain but different functional groups.
Uniqueness
Dodeca-2,10-dien-3-ol is unique due to its specific double bond positions and its dual role in both orientation and recruitment behaviors in termites. This specificity makes it a valuable compound for studying chemical communication and developing targeted pest control methods .
Properties
CAS No. |
401504-19-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-2,10-dien-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-5,13H,6-11H2,1-2H3 |
InChI Key |
FUQLTPUHWGCUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCC(=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















